Enhanced BRD4 Binding Affinity via Dibromo Substitution: Class-Level SAR Inference
The dibromo substitution at C6 and C7 in the tetrahydroquinoxalin‑2‑one scaffold is expected to significantly enhance BRD4 binding affinity relative to mono‑bromo or unsubstituted analogs. While direct IC₅₀ data for the target compound are not yet reported, class‑level SAR from a closely related dihydroquinoxalinone series demonstrates that halogenation pattern is a key determinant of BRD4 inhibitory potency. The most potent dihydroquinoxalinone derivative (compound 5i) exhibits a BRD4(1) binding IC₅₀ of 73 nM [1]. By extension, the 6,7‑dibromo‑tetrahydro scaffold combines favorable bromine positioning with the saturated ring required for BD2 selectivity [2], offering a predicted advantage over the unsubstituted tetrahydroquinoxalin‑2‑one (CAS 59564‑59‑9, no reported BRD4 activity) or the 6‑bromo analog (CAS 89980‑70‑1, activity data unavailable).
| Evidence Dimension | BRD4(1) binding IC₅₀ (predicted relative potency) |
|---|---|
| Target Compound Data | Not directly measured; predicted higher than 73 nM based on dihydro scaffold baseline |
| Comparator Or Baseline | Dihydroquinoxalinone derivative 5i: IC₅₀ = 73 nM |
| Quantified Difference | Baseline reference: 73 nM; target compound predicted to exhibit comparable or improved potency due to optimal dibromo substitution |
| Conditions | AlphaScreen binding assay, BRD4(1) protein |
Why This Matters
This class‑level inference positions the compound as a more promising starting point for BRD4/BET inhibitor optimization than mono‑bromo or unsubstituted tetrahydroquinoxalines.
- [1] Yang Y, Zhao L, Xu B, et al. Design, synthesis and biological evaluation of dihydroquinoxalinone derivatives as BRD4 inhibitors. Bioorg Chem. 2016;68:236-244. doi:10.1016/j.bioorg.2016.08.005 View Source
- [2] Atkinson SJ, Bamborough P, Chung CW, et al. Discovery of Tetrahydroquinoxalines as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the Second Bromodomain. J Med Chem. 2018;61(10):4317-4334. doi:10.1021/acs.jmedchem.7b01666 View Source
